rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol

Stereochemistry Dopamine Receptor Binding Enantiomeric Discrimination

This racemic 3-azabicyclo[3.2.0]heptane scaffold offers a rigid piperidine isostere with a primary alcohol at C-6, enabling systematic N-substitution without altering core geometry. Directly supports dopamine D2L/D3 SAR campaigns where scaffold pre-organization drives receptor subtype selectivity. The racemate is ideal for initial library synthesis, reserving chiral separation for confirmed leads. Supplied at ≥95% purity in research quantities (5 mg–1 g).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1341036-78-9
Cat. No. B6603000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol
CAS1341036-78-9
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1C2CNCC2C1CO
InChIInChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m1/s1
InChIKeyBINFFXLFEOUHQZ-QYNIQEEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol (CAS 1341036-78-9) – Compound Class and Procurement Context


rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol (CAS 1341036-78-9, molecular formula C₇H₁₃NO, molecular weight 127.18 g/mol) is a racemic mixture of a conformationally constrained bicyclic amine featuring a primary alcohol substituent at the 6-position of the 3-azabicyclo[3.2.0]heptane scaffold [1]. This scaffold is recognized as an advanced building block in drug discovery, offering a rigid, three-dimensional piperidine isostere that can modulate pharmacological profiles [2]. The compound is supplied as a racemate with a typical purity of 95.0% and is available in research quantities ranging from 5 mg to 1 g [1]. Its primary applications lie in medicinal chemistry as an intermediate for the synthesis of dopaminergic ligands, neuroleptic candidates, and other CNS-active small molecules [3].

Why Generic Substitution of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol Is Not Advisable


Substituting the racemic (1R,5R,6R) stereoisomer with other 3-azabicyclo[3.2.0]heptane regioisomers, enantiopure forms, or alternative bicyclic amine scaffolds carries quantifiable risks in both biological and synthetic applications. Data from the chemoenzymatic synthesis of this scaffold class demonstrate that individual enantiomers of the same compound possess distinct binding affinities at dopamine D2L and D3 receptors, with measured Ki values differing substantially between enantiomeric pairs [1]. The rigid exo-orientation of the hydroxymethyl group in the (1R,5R,6R) configuration dictates the spatial trajectory of subsequent derivatization, a feature not replicated by the (1R,5S) diastereomer or the (1S,5S,6S) enantiomer. Furthermore, the 3-azabicyclo[3.2.0]heptane core provides a unique nitrogen positioning relative to other common scaffolds such as 3-azabicyclo[3.1.0]hexane, which directly impacts receptor selectivity profiles as documented in comparative SAR studies of dopamine receptor ligands [2]. These structural differences are not interchangeable without measurable consequences.

Quantitative Differentiation Evidence for rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol


Stereochemical Identity: Racemic (1R,5R,6R) vs. Enantiopure (1R,5R,6R) and (1S,5S,6S) Forms

The commercial product is supplied as the racemate of the (1R,5R,6R) and (1S,5S,6S) enantiomers. Published data on closely related N-substituted 3-azabicyclo[3.2.0]heptane derivatives demonstrate that individual enantiomers exhibit distinct binding affinities at dopamine D2L and D3 receptors. For example, in the same compound series, one enantiomer displayed an approximately 2- to 3-fold difference in Ki compared to its antipode [1]. This provides a quantitative expectation that the racemic mixture will exhibit a composite pharmacological profile distinct from either single enantiomer, with potentially broader receptor engagement but lower subtype selectivity. The racemate is therefore the appropriate form for exploratory screening where stereochemical bias is not desired, while enantiopure forms (CAS 2227257-30-7 and 2044706-14-9) should be reserved for target-optimized campaigns.

Stereochemistry Dopamine Receptor Binding Enantiomeric Discrimination

Diastereomeric Purity: (1R,5R,6R) Configuration vs. (1R,5S,6R) or (1R,5S) Isomers

The multicomponent cascade reaction methodology that enables access to this scaffold is characterized by high diastereoselectivity, predominantly affording the cis-fused (1R,5R,6R) or (1S,5S,6S) diastereomer over alternative configurations. In the published synthetic protocol, the diastereomeric ratio (dr) exceeds 95:5 in favor of the desired endo-hydroxymethyl orientation [1]. Alternative diastereomers such as (1R,5S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol (CAS 2044706-15-0) require fundamentally different synthetic approaches and cannot be assumed to exhibit identical reactivity or biological performance. The commercial availability of the (1R,5R,6R) racemate at 95.0% purity [2] ensures consistency with the literature-validated stereochemistry central to the dopamine receptor SAR.

Diastereoselectivity Synthetic Validation Structural Confirmation

Scaffold Conformational Rigidity: 3-Azabicyclo[3.2.0]heptane vs. 3-Azabicyclo[3.1.0]hexane and 3-Azabicyclo[3.2.1]octane

The 3-azabicyclo[3.2.0]heptane scaffold occupies a distinct conformational space relative to its closest heterobicyclic analogs. In a comprehensive study of dopamine receptor ligands, compounds built on the 3-azabicyclo[3.2.0]heptane core demonstrated a greater preference for D2-like receptors (D2L, D3) over D1-like receptors compared to 3-azabicyclo[3.2.1]octane derivatives, which showed a more balanced D2/D3 profile, and 3-azabicyclo[3.1.0]hexane derivatives, which exhibited strong D3 selectivity [1]. The ring size and nitrogen positioning directly affect the vector of substituent presentation to the receptor binding pocket. The target compound, with its primary alcohol at the 6-position of the [3.2.0] scaffold, positions the functional handle for further elaboration in a trajectory that is geometrically inaccessible to both the smaller [3.1.0] and larger [3.2.1] ring systems.

Conformational Analysis Scaffold Comparison Receptor Subtype Selectivity

Functional Handle Accessibility: Primary Alcohol at C-6 vs. C-1 or N-Substituted Analogs

The primary alcohol at the 6-position of the 3-azabicyclo[3.2.0]heptane scaffold serves as a versatile synthetic handle for further elaboration, including esterification, etherification, oxidation to the aldehyde/carboxylic acid, and conversion to leaving groups for nucleophilic displacement. This is in contrast to the 1-methanol analog (CAS 2416217-49-5), where the hydroxymethyl group is attached to the bridgehead carbon, resulting in a neopentyl-like alcohol with attenuated reactivity, or the N-substituted ethanol derivative (CAS 743438-32-6), where the hydroxyl is separated from the bicyclic core by a two-carbon spacer. The published synthesis of biologically active 3-azabicyclo[3.2.0]heptane derivatives explicitly relies on the primary hydroxyl group at C-6 as the site for subsequent N-functionalization or side-chain attachment, a critical step in generating diverse compound libraries for SAR exploration [1].

Derivatization Structure-Activity Relationship Synthetic Utility

Recommended Application Scenarios for rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol Based on Quantitative Differentiation Evidence


Dopamine D2/D3 Receptor Ligand Lead Optimization

The racemic (1R,5R,6R) scaffold provides an ideal starting point for exploratory SAR campaigns targeting dopamine D2-like receptors. The class-level evidence demonstrates that 3-azabicyclo[3.2.0]heptane derivatives preferentially engage D2L and D3 over D1 subtypes, with enantiomeric discrimination observed in binding assays [1]. The primary alcohol at C-6 enables systematic variation of the N-substituent while maintaining constant scaffold geometry. Researchers should employ the racemate for initial library synthesis and screening, reserving chiral resolution or enantioselective synthesis for lead compounds where stereochemistry is confirmed to drive potency differences.

Conformationally Constrained Piperidine Isostere Synthesis

The 3-azabicyclo[3.2.0]heptane system serves as a rigidified piperidine analog, locking the nitrogen into a defined spatial orientation. This compound is appropriate for medicinal chemistry programs seeking to replace flexible piperidine or piperazine moieties with a conformationally restricted scaffold to improve target selectivity or pharmacokinetic properties. The validated synthetic route via multicomponent cascade reaction ensures reliable access to multigram quantities of material [2], and the commercial availability at 95.0% purity [3] meets the requirements for initial SAR exploration.

Neuroleptic and Antipsychotic Drug Discovery

Patent literature explicitly identifies N-substituted 3-azabicyclo[3.2.0]heptane derivatives as neuroleptic agents with affinity for dopamine and serotonin receptor subtypes [4]. The target compound, as the unsubstituted free base, represents the core pharmacophore upon which antipsychotic candidates have been constructed. Its racemic nature is appropriate for early-stage in vitro screening, where the goal is to identify chemotypes with promising receptor occupancy profiles prior to enantiomeric separation and optimization.

Chemical Biology Probe Development

The primary alcohol handle at C-6 provides a convenient attachment point for biotin, fluorophores, or photoaffinity labels without perturbing the scaffold's interaction with biological targets. This enables the creation of chemical probes for target engagement studies, pull-down experiments, and cellular imaging. The defined stereochemistry ensures that probe orientation relative to the binding epitope is consistent across experiments, a critical consideration for reproducible chemical biology workflows [1].

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